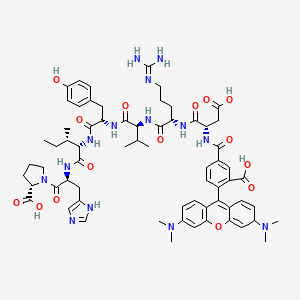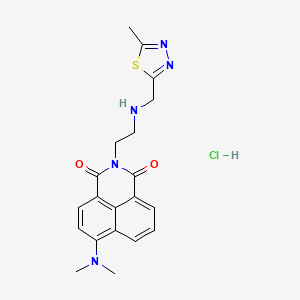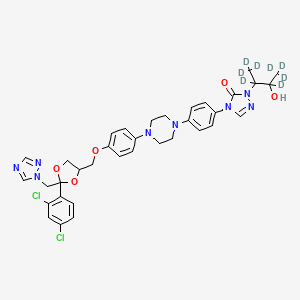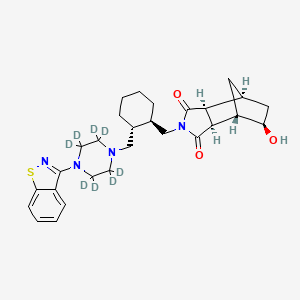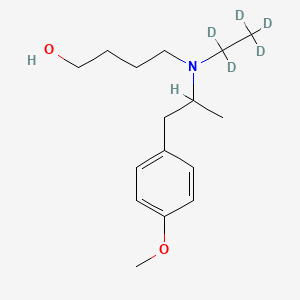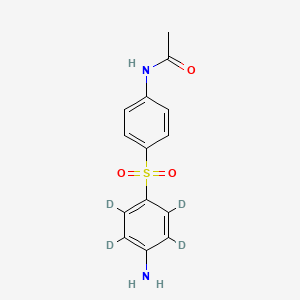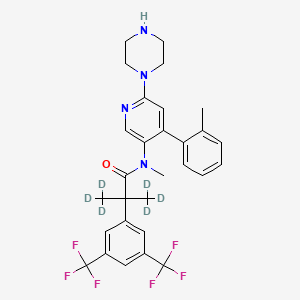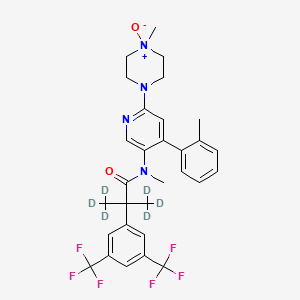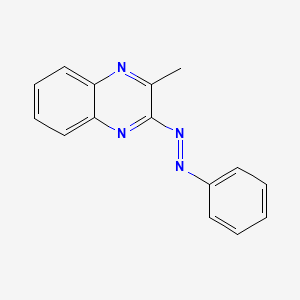
GSK-2401502
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Last updated: 9/25/2015).
Applications De Recherche Scientifique
Molecular Cloning and Expression of Glycogen Synthase Kinase-3/Factor A :Glycogen synthase kinase-3 (GSK-3), closely related to GSK-2401502, is involved in the hormonal control of several regulatory proteins including glycogen synthase and the transcription factor c-jun. It plays a crucial role in cellular signal transduction, especially in the brain, with significant implications in various physiological and pathological processes (Woodgett, 1990).
Graph Signal Processing and Its Applications :Although not directly related to this compound, graph signal processing (GSP) is an area of research that can complement studies in pharmaceuticals and biomedical engineering by providing advanced methods for data analysis, which could be applied to understand the effects of compounds like this compound in biological systems (Ortega et al., 2017).
GSK-3 A Multi-Tasking Kinase
:GSK-3, a multifunctional kinase found in all eukaryotes, is a key regulator of numerous signaling pathways. It is involved in various cellular processes, from glycogen metabolism to cell cycle regulation and proliferation. Its regulatory mechanisms and potential involvement in diseases like Alzheimer's disease and diabetes make it a significant focus in biomedical research, which can be extrapolated to study compounds like this compound (Doble & Woodgett, 2003).
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors A Patent Update
:This study provides insights into the development of GSK-3 inhibitors, which can be relevant in understanding the applications of this compound. GSK-3 plays a role in numerous diseases, and its inhibitors have potential in treating conditions like diabetes and neurodegenerative diseases. Research in this area emphasizes the importance of selectivity and toxicity in developing effective inhibitors (Roca & Campillo, 2020).
GSK-3 Functional Insights from Cell Biology and Animal Models
:This research discusses the regulation of GSK-3 and its targets, using animal models to understand its functions in brain development and behavior. This is significant for studying the impact of compounds like this compound, as GSK-3’s roles in memory and neuronal fate determination are critical for neurological and psychiatric disorder therapies (Kaidanovich‐Beilin & Woodgett, 2011).
Targeting Glycogen Synthase Kinase-3 (GSK-3) in the Treatment of Type 2 Diabetes :This study highlights the potential of targeting GSK-3, which is closely related to this compound, in treating diabetes and insulin resistance. It underscores the enzyme's diverse regulatory roles and suggests that inhibition of GSK-3 could be a promising therapeutic strategy (Macaulay & Woodgett, 2008).
Propriétés
Formule moléculaire |
C23H27N3O2 |
|---|---|
Apparence |
Solid powder |
Synonymes |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



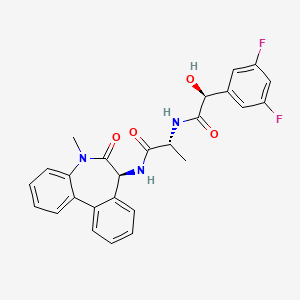
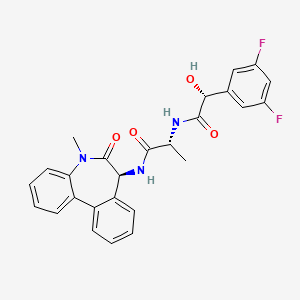
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
